(2S)-2-(1-ethoxyethoxy)butane-1,4-diol

Description

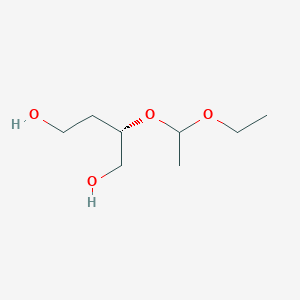

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-(1-ethoxyethoxy)butane-1,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18O4/c1-3-11-7(2)12-8(6-10)4-5-9/h7-10H,3-6H2,1-2H3/t7?,8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNYNSRJHDYPCHN-MQWKRIRWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C)OC(CCO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(C)O[C@@H](CCO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Overview of Acetal Protecting Group Strategies in Diol Chemistry

In multi-step organic synthesis, it is often necessary to temporarily mask a reactive functional group to prevent it from interfering with a reaction occurring elsewhere in the molecule. This masking is achieved using "protecting groups". uchicago.edu For diols, which contain two reactive hydroxyl (-OH) groups, acetal (B89532) formation is a common and robust protection strategy. chem-station.com

The 1-Ethoxyethoxy (EE) Acetal as a Versatile Hydroxyl Protecting Group

The 1-ethoxyethoxy (EE) group is a widely used acetal for the protection of alcohols. beilstein-journals.orgsynarchive.com It is typically introduced by the acid-catalyzed reaction of an alcohol with ethyl vinyl ether. synarchive.com The EE group belongs to the family of acetals that are stable under a wide range of conditions, particularly basic, nucleophilic, and reductive environments, making it compatible with many common synthetic transformations. chem-station.comtotal-synthesis.com

A key feature of acetal protecting groups is their lability under acidic conditions, which allows for their selective removal (deprotection) when desired. beilstein-journals.orgmasterorganicchemistry.com The EE group can be readily cleaved by treatment with mild aqueous acid to regenerate the free hydroxyl group. beilstein-journals.orgsynarchive.com One drawback of the EE group is that its formation introduces a new stereocenter at the acetal carbon, which can lead to a mixture of diastereomers. beilstein-journals.org

| Property | Description | Typical Conditions |

|---|---|---|

| Protection | Reaction of an alcohol with ethyl vinyl ether. | Acid catalyst (e.g., pyridinium (B92312) p-toluenesulfonate, PPTS) in an inert solvent (e.g., CH₂Cl₂). synarchive.com |

| Deprotection | Acid-catalyzed hydrolysis. | Aqueous acid (e.g., HCl, TsOH) in a protic solvent mixture (e.g., THF/H₂O). synarchive.com |

| Stability | Stable to bases, organometallic reagents, hydrides, and many oxidizing agents. | Resistant to conditions like Grignard reactions, LiAlH₄ reduction, and basic hydrolysis. chem-station.comtotal-synthesis.com |

| Lability | Unstable to acidic conditions. | Cleaved readily with dilute aqueous acid. beilstein-journals.org |

Mechanistic Principles and Selectivity of Acetal Formation with Diols

The formation of an acetal from an alcohol and a carbonyl compound (or its equivalent, like an enol ether) is a reversible, acid-catalyzed process. pressbooks.publibretexts.org The mechanism involves several key steps:

Protonation: The acid catalyst protonates the oxygen of the carbonyl or enol ether, making the carbon atom more electrophilic. libretexts.org

Nucleophilic Attack: A hydroxyl group from the diol acts as a nucleophile, attacking the activated carbon. libretexts.org

Proton Transfer: A proton is lost to form a hemiacetal intermediate. libretexts.org

Formation of Oxonium Ion: For full acetal formation, the remaining hydroxyl group on the hemiacetal is protonated and eliminated as a water molecule, generating a resonance-stabilized oxonium ion. pressbooks.publibretexts.org

Second Nucleophilic Attack: A second alcohol molecule attacks the oxonium ion. pressbooks.pub

Deprotonation: Loss of a proton yields the final, neutral acetal product. libretexts.org

When reacting a diol with a protecting group reagent, selectivity can be an issue. In a 1,4-diol, the two hydroxyl groups (one primary, one secondary) may have different reactivities. Often, the primary hydroxyl group is less sterically hindered and may react preferentially under kinetic control. However, by carefully choosing reagents and reaction conditions, one hydroxyl group can often be protected selectively over the other, enabling differentiated functionalization of the diol. pressbooks.pub The formation of cyclic acetals is also a common strategy, particularly for 1,2- and 1,3-diols, which form stable five- or six-membered rings, respectively. chem-station.compearson.com

Structural Context of 2s 2 1 Ethoxyethoxy Butane 1,4 Diol: a Protected Stereodefined Butane 1,4 Diol Derivative

Stereoselective Approaches to Chiral Butane-1,4-diol Scaffolds

The creation of the chiral 1,4-diol framework with high stereoselectivity is a primary challenge. Various strategies have been developed to address this, ranging from chemo- and regioselective constructions to powerful enantioselective catalytic methods and the use of nature's chiral pool. mdpi.comacs.orgresearchgate.net

Chemo- and Regioselective Strategies for 1,4-Diol Construction

Chemo- and regioselective strategies are fundamental in ensuring the correct placement of functional groups and avoiding unwanted side reactions. For instance, palladium-catalyzed decarboxylative acyloxylation of vinyl ethylene (B1197577) carbonates with carboxylic acids provides a direct route to (Z)-2-butene-1,4-diol monoesters with excellent regio- and stereoselectivity. researchgate.netnih.gov Similarly, the catalytic formation of (Z)-1,4-but-2-ene diols from vinyl-substituted cyclic carbonates using water as a nucleophile demonstrates high stereoselectivity. scispace.comresearchgate.net These methods highlight the importance of catalyst and substrate control in achieving desired chemical transformations. In some cases, the nature of substituents on the starting materials can direct the regiochemical outcome of reactions, as seen in the synthesis of pyrazoles and pyridazinones from 1,2,4-triketone analogs. mdpi.com

Enantioselective Catalytic Methods for Diol Formation

The direct synthesis of chiral diols in high enantiomeric excess is often achieved through enantioselective catalysis, which can be broadly categorized into biocatalytic and metal-catalyzed methods. mdpi.comacs.org

Alcohol dehydrogenases (ADHs) and other oxidoreductases are highly effective biocatalysts for the asymmetric reduction of prochiral ketones to chiral alcohols. mdpi.comnih.gov These enzymes exhibit excellent enantio- and diastereoselectivity, making them valuable tools for synthesizing optically active 1,4-diols. mdpi.com For example, ADHs have been successfully used in the bioreduction of 1,4-diaryl-1,4-diones to the corresponding (1S,4S)-diols with high conversions and stereoselectivity. mdpi.com Specifically, the alcohol dehydrogenase from Ralstonia sp. (RasADH) has shown remarkable activity and selectivity in the reduction of sterically hindered substrates. mdpi.com The versatility of ADHs allows for the production of a broad range of diastereomerically pure 1,2-diols and other chiral alcohols. rsc.org The enantioselective reduction of carbonyl groups is a key process for producing various chiral compounds, and newly discovered bacterial ADHs, including (R)-specific enzymes from Lactobacillus species, have expanded the scope of accessible chiral alcohols and hydroxy esters. nih.govresearchgate.net

Table 1: Biocatalytic Reduction of 1,4-Diphenylbutane-1,4-dione using E. coli/RasADH

| Entry | Time (h) | Conversion (%) | Diastereomeric Excess (de, %) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| 1 | 24 | 56 | 98 | >99 |

| 2 | 48 | 82 | 98 | >99 |

Data sourced from a study on the bioreduction of 1,4-diaryl-1,4-diones. mdpi.com

Transition-metal-catalyzed asymmetric hydrogenation is a powerful and widely used method for the synthesis of chiral molecules, including 1,4-diols. ajchem-b.comethz.ch Chiral catalysts, typically composed of a transition metal (e.g., ruthenium, rhodium, iridium) and a chiral ligand, can achieve high levels of enantioselectivity. ajchem-b.com For instance, the asymmetric hydrogenation of diaryl 1,4-diketones catalyzed by trans-RuCl2[(S)-BINAP)][(S)-Daipen] yields chiral 1,4-diarylbutane-1,4-diols with excellent enantio- and diastereoselectivities (up to >99% ee and de). acs.orgresearchgate.net Iridium catalysts, such as Ir-SpiroPAP, have also been employed for the highly efficient asymmetric hydrogenation of racemic α-substituted lactones to produce chiral diols in high yields and enantioselectivities via dynamic kinetic resolution. nih.gov

Table 2: Iridium-Catalyzed Asymmetric Hydrogenation of Racemic α-Substituted Lactones

| Substrate | Product | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| α-Alkyl-substituted δ-valerolactones | Corresponding 1,5-diols | High | High |

| Racemic α-substituted γ-butyrolactones | Corresponding 1,4-diols | - | 69-80 |

Data from a study on iridium-catalyzed asymmetric hydrogenation. nih.gov

Derivatization from Naturally Occurring Chiral Precursors (e.g., Lignan-Based 1,4-Diols)

An alternative and valuable strategy for obtaining chiral 1,4-diols is the chemical modification of readily available, enantiomerically pure natural products. Lignans, a large class of polyphenols found in plants, serve as excellent chiral precursors. researchgate.netnih.govnih.gov For example, the natural lignan (B3055560) hydroxymatairesinol (B1246089) can be synthetically modified through alkylation and oxidation to produce sterically hindered chiral 1,4-diols with different lignan-derived backbones. researchgate.net This approach leverages the inherent chirality of the starting material to generate complex and highly substituted diol structures. researchgate.netresearchgate.net

Multistep Total Synthesis Strategies Utilizing this compound as a Key Intermediate

The utility of this compound as a chiral building block is demonstrated in its application in the total synthesis of complex natural products. Its bifunctional nature, with one protected and one free hydroxyl group, allows for a sequential and controlled introduction of different functionalities.

For example, the free primary hydroxyl group can be readily oxidized to an aldehyde. This aldehyde can then participate in a variety of carbon-carbon bond-forming reactions, such as Wittig reactions, aldol (B89426) condensations, or Grignard additions, to elongate the carbon chain. The stereocenter at the C2 position, bearing the protected hydroxyl group, can influence the stereochemical outcome of these reactions, leading to the formation of new stereocenters with a high degree of control.

Following the elaboration of the carbon skeleton, the ethoxyethyl protecting group can be selectively removed under mild acidic conditions to unmask the second hydroxyl group. This newly liberated hydroxyl group can then be further functionalized, for instance, by esterification, etherification, or conversion into a leaving group for nucleophilic substitution. This stepwise approach, enabled by the use of the selectively protected this compound, is a powerful strategy for the asymmetric synthesis of a wide range of complex target molecules.

While specific total syntheses employing this exact intermediate are not extensively documented in readily available literature, the synthetic strategies outlined are well-established and highlight the potential of this and structurally similar chiral building blocks in the field of organic synthesis.

Reactivity and Chemical Transformations of 2s 2 1 Ethoxyethoxy Butane 1,4 Diol

Selective Deprotection of the 1-Ethoxyethoxy Acetal (B89532)

The 1-ethoxyethoxy (EE) group is a common protecting group for alcohols, valued for its ease of introduction and removal under specific conditions. Its selective removal from (2S)-2-(1-ethoxyethoxy)butane-1,4-diol regenerates the diol functionality at the C2 position, a crucial step in many synthetic pathways.

The deprotection of the 1-ethoxyethoxy acetal is most commonly achieved through acid-catalyzed hydrolysis. beilstein-journals.orgorganicchemistrytutor.com This reaction is typically carried out under mild acidic conditions, which are sufficient to cleave the acetal linkage without affecting other acid-sensitive functional groups that might be present in the molecule. beilstein-journals.org The mechanism of this hydrolysis is a reversible process that involves the protonation of one of the acetal oxygen atoms, followed by the departure of an alcohol molecule to form a resonance-stabilized oxocarbenium ion. youtube.com Subsequent attack by water on this intermediate and loss of a proton yields the deprotected diol and the corresponding hemiacetal of acetaldehyde (B116499), which further hydrolyzes to acetaldehyde and ethanol.

The general mechanism for acid-catalyzed acetal hydrolysis can be broken down into the following steps:

Protonation: The ether oxygen of the ethoxy group is protonated by an acid catalyst, typically a hydronium ion (H₃O⁺). libretexts.org

Formation of an Oxocarbenium Ion: The protonated acetal undergoes cleavage to form an alcohol (ethanol) and a resonance-stabilized oxocarbenium ion.

Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the electrophilic carbon of the oxocarbenium ion. libretexts.org

Deprotonation: A final deprotonation step, usually by a water molecule or the conjugate base of the acid catalyst, regenerates the acid catalyst and yields the hemiacetal.

Further Hydrolysis: The resulting hemiacetal is unstable under acidic conditions and further hydrolyzes to yield the final diol product and acetaldehyde.

The rate of this hydrolysis is dependent on the pH of the solution, with the reaction being significantly faster at lower pH values. nih.gov Various acidic reagents can be employed to effect this transformation, as detailed in the table below.

| Reagent | Conditions | Selectivity | Reference |

|---|---|---|---|

| Dilute HCl or H₂SO₄ | Aqueous solution, often with a co-solvent like THF or acetone | Effective for general acetal cleavage | libretexts.org |

| Pyridinium (B92312) p-toluenesulfonate (PPTS) | Methanol or ethanol, often at elevated temperatures | Milder conditions, useful for sensitive substrates | beilstein-journals.org |

| Amberlyst-15 | Various organic solvents | Solid-supported acid, allows for easy workup | researchgate.net |

| Molecular Iodine | Acetone | Neutral conditions, highly efficient | nih.gov |

In the synthesis of complex molecules with multiple functional groups, the ability to selectively deprotect one group while others remain intact is crucial. bham.ac.uk This concept is known as an orthogonal protecting group strategy. bham.ac.uknih.gov The 1-ethoxyethoxy acetal plays a significant role in such strategies due to its specific cleavage conditions (mild acid), which are distinct from the conditions required to remove other common protecting groups.

For instance, a synthetic intermediate might contain a 1-ethoxyethoxy protected alcohol, a silyl (B83357) ether (e.g., TBDMS), and an ester. The 1-ethoxyethoxy group can be selectively removed with mild acid without affecting the silyl ether or the ester. The silyl ether can then be cleaved using a fluoride (B91410) source (e.g., TBAF), and the ester can be hydrolyzed under basic conditions (e.g., NaOH). This orthogonal relationship allows for the sequential unmasking and reaction of the different hydroxyl groups.

| Protecting Group | Cleavage Conditions | Orthogonal To | Reference |

|---|---|---|---|

| 1-Ethoxyethoxy (EE) | Mild acid (e.g., PPTS, dilute HCl) | Silyl ethers, Esters, Benzyl ethers | beilstein-journals.orgorganicchemistrytutor.com |

| tert-Butyldimethylsilyl (TBDMS) | Fluoride ion (e.g., TBAF) | EE acetals, Esters, Benzyl ethers | bham.ac.uk |

| Benzyl (Bn) | Hydrogenolysis (H₂, Pd/C) | EE acetals, Silyl ethers, Esters | bham.ac.uk |

| Acetyl (Ac) | Base (e.g., K₂CO₃, MeOH) | EE acetals, Silyl ethers, Benzyl ethers | bham.ac.uk |

Transformations at the Unprotected Hydroxyl Group(s) of this compound

The presence of a primary and a secondary hydroxyl group in this compound, with the other diol functionality protected, allows for selective reactions at these sites. The differential reactivity of the primary and secondary alcohols can be exploited to achieve regioselective transformations.

Selective esterification of the primary hydroxyl group in the presence of the secondary hydroxyl group can be achieved due to the lower steric hindrance of the primary alcohol. nih.gov This can be accomplished using a variety of esterification protocols, often employing a bulky acylating agent or specific catalysts that favor reaction at the less hindered site. For example, reaction with an acid chloride or anhydride (B1165640) in the presence of a non-nucleophilic base at low temperatures would be expected to favor acylation of the primary alcohol.

Similarly, selective etherification of the primary hydroxyl group can be achieved. The Williamson ether synthesis, for example, would proceed more readily at the primary alkoxide due to its greater accessibility.

The oxidation of this compound can lead to different products depending on the oxidizing agent and reaction conditions. Selective oxidation of the primary alcohol to an aldehyde or a carboxylic acid is generally more facile than the oxidation of the secondary alcohol. Reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane are commonly used for the selective oxidation of primary alcohols to aldehydes. Stronger oxidizing agents, like potassium permanganate (B83412) or Jones reagent, would likely oxidize the primary alcohol to a carboxylic acid and could potentially also oxidize the secondary alcohol to a ketone.

The regioselectivity of these oxidations is primarily dictated by the steric and electronic differences between the primary and secondary hydroxyl groups.

The hydroxyl groups of this compound can be converted into better leaving groups, such as tosylates or mesylates, to facilitate nucleophilic substitution reactions. Activation of the primary hydroxyl group is generally more efficient than the secondary one. Once converted to a sulfonate ester, the primary carbon becomes susceptible to attack by a wide range of nucleophiles, allowing for the introduction of various functional groups, such as halides, azides, and cyanides. These reactions typically proceed via an Sₙ2 mechanism, leading to inversion of configuration if the substitution were to occur at a chiral center.

Conversions of the Butane-1,4-diol Backbone

The butane-1,4-diol backbone of this compound is the primary site of its chemical transformations. The interplay between the free primary alcohol and the protected secondary alcohol dictates the outcome of various reactions, enabling the synthesis of valuable chemical intermediates.

Selective Cyclization Reactions (e.g., Tetrahydrofuran (B95107), γ-Butyrolactone formation from the diol backbone)

The bifunctional nature of the diol backbone allows for intramolecular reactions to form five-membered heterocyclic rings, namely tetrahydrofuran and γ-butyrolactone derivatives. The course of these reactions is highly dependent on the reaction conditions and the stability of the 1-ethoxyethoxy protecting group.

Tetrahydrofuran Formation:

The acid-catalyzed dehydration of 1,4-diols is a well-established method for the synthesis of tetrahydrofurans. In the case of this compound, treatment with an acid catalyst is expected to initiate the cyclization process. However, the 1-ethoxyethoxy group, being an acetal, is also susceptible to cleavage under acidic conditions.

The reaction likely proceeds through the protonation of the primary hydroxyl group, followed by an intramolecular nucleophilic attack by the oxygen of the secondary hydroxyl group (after deprotection). This results in the formation of a substituted tetrahydrofuran. The acidic conditions required for this transformation would likely lead to the concurrent removal of the 1-ethoxyethoxy protecting group.

Table 1: Conditions for Acid-Catalyzed Cyclization of 1,4-Butanediols to Tetrahydrofuran

| Catalyst | Temperature (°C) | Observations |

| Sulfuric Acid | High | Standard industrial method for THF production. |

| Zirconium Sulfate | 150-350 | High yield of THF from 1,4-butanediol. |

| Supported Silicotungstic Acid | 230 | Effective for the cyclodehydration of 1,4-butanediol. |

It is important to note that the stereochemistry at the C2 position of the starting material would influence the stereochemistry of the resulting substituted tetrahydrofuran.

γ-Butyrolactone Formation:

The conversion of the butane-1,4-diol backbone to a γ-butyrolactone ring involves an oxidation process. The selective oxidation of the primary alcohol to a carboxylic acid, followed by intramolecular esterification (lactonization), yields the desired lactone.

Crucially, many oxidation reactions can be carried out under neutral or basic conditions, which would preserve the acid-labile 1-ethoxyethoxy protecting group. Various reagents and catalytic systems are effective for the oxidation of 1,4-diols to γ-lactones.

Table 2: Reagents for the Oxidation of 1,4-Diols to γ-Butyrolactones

| Reagent/Catalyst | Conditions | Key Features |

| Copper Chromite | ~200 °C | Dehydrogenation process with evolution of hydrogen. |

| Ruthenium-based catalysts | < 100 °C | Can be conducted at lower temperatures with a chemical oxidizing agent. |

| Flavoprotein Alcohol Oxidase | Biocatalytic | Selective double oxidation of diols. |

| Chromium Trioxide-Pyridine | Room Temperature | Effective for the oxidation of primary alcohols to aldehydes, which can be further oxidized to carboxylic acids. |

The oxidation of this compound under non-acidic conditions would first yield an intermediate aldehyde, which is then further oxidized to a carboxylic acid. Subsequent intramolecular cyclization would lead to the formation of (S)-3-(1-ethoxyethoxy)dihydrofuran-2(3H)-one. The stereocenter at the C2 position is retained throughout this transformation.

Applications of 2s 2 1 Ethoxyethoxy Butane 1,4 Diol and Its Derivatives in Asymmetric Synthesis

Utilization as a Chiral Building Block in Complex Molecule Synthesis

Chiral diols are pivotal starting materials in the synthesis of a wide array of complex molecules, where they serve as versatile chiral building blocks. acs.org Their stereochemically defined hydroxyl groups can be selectively manipulated to introduce new stereocenters with high fidelity. The parent compound, or its derivatives, can be sourced from the chiral pool or synthesized through various asymmetric methods, providing access to enantiomerically pure materials for multi-step syntheses. sigmaaldrich.com

The synthesis of bioactive compounds, such as pharmaceuticals and natural products, often relies on the incorporation of specific stereoisomers to ensure desired therapeutic effects. Chiral 1,2- and 1,3-diols are prevalent motifs in many biologically active molecules and are frequently used as key intermediates. acs.orgnih.gov For instance, chiral diols are integral to the synthesis of various natural products, including certain steroids and fragrance compounds. mdpi.com

While direct examples using (2S)-2-(1-ethoxyethoxy)butane-1,4-diol are scarce, analogous chiral diols have been successfully employed. For example, the enantioselective synthesis of vicinal (R,R)-diols has been achieved using biocatalytic methods, highlighting the importance of such structures as building blocks. nih.govresearchgate.net The asymmetric synthesis of (R)-1,3-butanediol from 4-hydroxy-2-butanone (B42824) using microbial reduction is another example of creating valuable chiral diol building blocks for the pharmaceutical industry. nih.govresearchgate.net The structural motif of this compound, with its defined stereocenter and differentially protected hydroxyl groups, makes it an ideal candidate for similar synthetic strategies, allowing for sequential and site-selective modifications.

Chiral diols are instrumental in the construction of stereodefined heterocyclic and carbocyclic frameworks. The hydroxyl groups can be converted into leaving groups for substitution reactions or can direct the stereochemical outcome of cyclization reactions. For example, chiral diols can be transformed into epoxides, which are versatile intermediates for the synthesis of various ring systems.

Furthermore, chiral 1,4-diols can serve as precursors to important solvents and building blocks like tetrahydrofuran (B95107) through cyclodehydration reactions. chemicalbook.com The stereochemistry of the starting diol can influence the conformation and substitution pattern of the resulting heterocyclic product. In the synthesis of complex molecules, the ability to form stereodefined rings is crucial, and chiral diols provide a reliable entry point for such transformations. For instance, chiral cyclic azides, which are precursors to nitrogen-containing heterocycles, can be synthesized through asymmetric cycloaddition reactions where chiral ligands, often derived from diols, play a key role. nih.gov

Role in Chiral Ligand and Auxiliary Design

The C2-symmetric or asymmetric nature of chiral diols makes them excellent scaffolds for the design of chiral ligands and auxiliaries used in asymmetric catalysis. nih.govbuchler-gmbh.com These ligands can coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of a reaction.

In addition to their role in metal-based catalysis, chiral diols themselves can function as organocatalysts, activating substrates through hydrogen bonding interactions. nih.govresearchgate.net Well-known examples include TADDOL and BINOL derivatives, which have been successfully applied in a variety of enantioselective transformations, such as Diels-Alder and aldol (B89426) reactions. nih.govsigmaaldrich.comresearchgate.netorganic-chemistry.org

These diol-based organocatalysts can form a chiral pocket that selectively binds to a substrate, leading to a facial bias in the approach of a reagent. The acidity and steric bulk of the diol can be tuned to optimize both reactivity and enantioselectivity. For instance, chiral 1,4-diols with both a phenolic and an aliphatic hydroxyl group have been shown to be effective in asymmetric Morita–Baylis–Hillman reactions. nih.gov

Table 1: Representative Asymmetric Reactions Catalyzed by Chiral Diol-Based Organocatalysts (Analogues)

| Reaction Type | Chiral Diol Catalyst (Analogue) | Substrates | Enantiomeric Excess (ee) | Yield | Reference |

|---|---|---|---|---|---|

| Hetero-Diels-Alder | TADDOL | Electron-rich diene and benzaldehyde (B42025) | Single stereoisomer | Not specified | sigmaaldrich.com |

| Morita-Baylis-Hillman | Octahydro-BINOL derivative | Cyclohexenone and various aldehydes | High | Not specified | sigmaaldrich.com |

| Aldol Reaction | (S)-BINOL (as additive with L-proline) | Acetone and various aldehydes | Up to 98% | Up to 90% | organic-chemistry.org |

| Allylboration of Ketones | BINOL | Aromatic ketones and allyldiisopropoxylborane | Up to 99% | Up to 93% | nih.gov |

Chiral diols are frequently used as precursors for ligands in transition metal-catalyzed asymmetric reactions. mdpi.com The diol can be converted into a diphosphine, diamine, or other bidentate ligand that can chelate to a metal center. The resulting chiral metal complex can then catalyze a wide range of transformations, including hydrogenations, cross-coupling reactions, and cycloadditions, with high enantioselectivity. nih.govnih.gov

For example, chiral diols can be used to synthesize ligands for asymmetric transfer hydrogenation of ketones. researchgate.net The stereochemical information from the diol is transferred to the product alcohol. The modular nature of diol-based ligands allows for systematic tuning of their steric and electronic properties to optimize catalyst performance for a specific reaction.

Case Studies of Stereoselective Transformations Facilitated by the Compound or its Analogues

One prominent example is the use of TADDOLs as organocatalysts in the hetero-Diels-Alder reaction. In the presence of a catalytic amount of TADDOL, the reaction between an electron-rich diene and benzaldehyde proceeds to give the corresponding dihydropyrone as a single stereoisomer. sigmaaldrich.com This high level of stereocontrol is attributed to the formation of a well-organized, hydrogen-bonded transition state involving the diol, the diene, and the aldehyde.

Another example is the asymmetric Morita-Baylis-Hillman reaction catalyzed by chiral Brønsted acids derived from BINOL. An octahydro-BINOL derivative has been shown to catalyze the addition of cyclohexenone to various aldehydes with high enantioselectivity. sigmaaldrich.com The steric environment created by the chiral catalyst directs the nucleophilic attack of the enolate to one face of the aldehyde.

In the realm of transition metal catalysis, chiral diol-derived ligands have been crucial. For instance, pinane-based aminodiols have been successfully used as chiral ligands in the enantioselective addition of diethylzinc (B1219324) to aldehydes, achieving moderate to good enantioselectivities. mdpi.com The stereochemical outcome of these reactions is highly dependent on the structure of the chiral ligand, demonstrating the importance of ligand design in asymmetric catalysis.

Advanced Analytical and Spectroscopic Research Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Elucidationnih.govnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including (2S)-2-(1-ethoxyethoxy)butane-1,4-diol. nih.gov It provides detailed information about the chemical environment of individual atoms, enabling the confirmation of the molecular structure and the determination of its stereochemistry.

One-dimensional (1D) NMR techniques such as ¹H and ¹³C NMR provide fundamental information about the number and types of protons and carbons in the molecule. nih.govmultiscreensite.com For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the protons of the ethoxy group, the acetal (B89532) proton, the protons on the butane-1,4-diol backbone, and the hydroxyl protons. Similarly, the ¹³C NMR spectrum would reveal the chemical shifts of all the carbon atoms present in the molecule.

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning these signals and for probing the connectivity and spatial relationships between atoms.

COSY (Correlation Spectroscopy) is used to identify proton-proton couplings, revealing the connectivity of the proton network within the molecule. For instance, it would show correlations between adjacent protons in the butane (B89635) backbone and within the ethoxy group.

HSQC (Heteronuclear Single Quantum Coherence) correlates proton signals with their directly attached carbon atoms, enabling the definitive assignment of carbon resonances based on the already assigned proton spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy) is a powerful tool for conformational analysis, as it detects through-space interactions between protons that are in close proximity. mdpi.com This technique can provide insights into the preferred conformation of the flexible butane-1,4-diol chain and the orientation of the 1-ethoxyethoxy protecting group. osti.gov

A representative table of expected ¹H and ¹³C NMR chemical shifts for a similar protected diol is presented below.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| CH₃ (ethoxy) | ~1.2 | ~15 |

| OCH₂ (ethoxy) | ~3.5 | ~60 |

| OCHO (acetal) | ~4.7 | ~100 |

| CH₂ (butane-1,4-diol) | 1.5 - 1.8 | 30 - 40 |

| CH (butane-1,4-diol) | ~3.8 | ~75 |

| CH₂OH (butane-1,4-diol) | 3.6 - 3.9 | 60 - 65 |

Assessing the enantiomeric purity of this compound is critical. NMR spectroscopy, in conjunction with chiral auxiliaries, offers a reliable method for this determination. rsc.org

Chiral Shift Reagents (CSRs) , such as lanthanide complexes, can be used to differentiate between enantiomers in an NMR spectrum. harvard.edu These reagents form diastereomeric complexes with the chiral diol, leading to separate signals for the corresponding protons of each enantiomer. The integration of these signals allows for the quantification of the enantiomeric excess.

Another approach involves the use of chiral derivatizing agents (CDAs) . nih.gov These agents react with the diol to form diastereomers, which inherently have different NMR spectra. For diols, chiral boric acids have been shown to be effective CDAs, forming stable cyclic esters with distinguishable NMR signals. rsc.orgresearchgate.net This allows for the accurate determination of enantiomeric purity. springernature.com

The anisotropic effects of aromatic rings in certain chiral solvating agents can also induce chemical shift differences between the enantiomers, providing a means for their discrimination in the NMR spectrum.

Mass Spectrometry for Mechanistic Pathway Elucidation and Intermediate Identification

Mass spectrometry (MS) is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and the elucidation of fragmentation patterns. libretexts.org For this compound, mass spectrometry can be used to confirm its molecular weight and to study the fragmentation of the molecule, which can provide structural information.

In a typical electron ionization (EI) mass spectrum, the molecule would undergo fragmentation. Key fragmentation pathways for ethers often involve the cleavage of C-O bonds. docbrown.info For the ethoxyethoxy group, characteristic fragments would be expected. The presence of hydroxyl groups can lead to the loss of water. core.ac.uk The fragmentation pattern can be complex but provides a fingerprint that can be used for identification.

The expected fragmentation patterns for a similar compound, ethoxyethane, are shown in the table below.

| m/z | Fragment |

| 74 | [CH₃CH₂OCH₂CH₃]⁺ (Molecular Ion) |

| 59 | [CH₃CH₂OCH₂]⁺ |

| 45 | [CH₃CH₂O]⁺ |

| 29 | [CH₃CH₂]⁺ |

Advanced mass spectrometry techniques, such as tandem mass spectrometry (MS/MS), can be employed to study reaction mechanisms and identify transient intermediates in synthetic pathways leading to this compound.

Advanced Chiral Chromatography (HPLC, GC) for Enantiomeric and Diastereomeric Analysisrsc.org

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are essential techniques for the separation and analysis of chiral compounds. nih.gov For this compound, chiral chromatography is the method of choice for determining its enantiomeric purity with high accuracy. chiralpedia.com

In chiral HPLC , a chiral stationary phase (CSP) is used to separate the enantiomers. sigmaaldrich.com The differential interaction of the enantiomers with the CSP leads to different retention times, allowing for their separation and quantification. nih.govzju.edu.cn Various types of CSPs are available, including those based on polysaccharides, proteins, and cyclodextrins.

Alternatively, the diol can be derivatized with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column. chiralpedia.com

Chiral GC can also be employed for the analysis of volatile derivatives of the diol. This technique often requires derivatization to increase the volatility of the compound.

The choice of the chromatographic method and the specific chiral stationary phase or derivatizing agent depends on the properties of the analyte and the desired resolution.

Vibrational Spectroscopy (IR, Raman) for Conformational Fingerprinting

Infrared (IR) spectroscopy is particularly useful for identifying the presence of the hydroxyl (-OH) and ether (C-O-C) functional groups in this compound. The broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration, while the C-O stretching vibrations of the ether and alcohol groups would appear in the fingerprint region (1000-1300 cm⁻¹). researchgate.net

Raman spectroscopy provides complementary information to IR spectroscopy. aip.org It is particularly sensitive to non-polar bonds and can be used to study the carbon backbone of the molecule. aip.org The Raman spectrum of an ether-containing compound would show characteristic C-H stretching modes around 2900 cm⁻¹. physicsopenlab.org

By analyzing the vibrational spectra, it is possible to obtain a "conformational fingerprint" of the molecule, as different conformers may exhibit subtle differences in their vibrational frequencies. osti.gov

A table of characteristic IR absorption frequencies for the functional groups in this compound is provided below.

| Functional Group | Vibrational Mode | Characteristic Frequency (cm⁻¹) |

| O-H (alcohol) | Stretching | 3200 - 3600 (broad) |

| C-H (alkane) | Stretching | 2850 - 3000 |

| C-O (ether/alcohol) | Stretching | 1000 - 1300 |

Computational Chemistry and Mechanistic Studies of 2s 2 1 Ethoxyethoxy Butane 1,4 Diol

Quantum Chemical Calculations for Conformational Analysis and Stability

The flexibility of the butane (B89635) backbone and the presence of multiple rotatable bonds in (2S)-2-(1-ethoxyethoxy)butane-1,4-diol give rise to a complex potential energy surface with numerous possible conformations. Quantum chemical calculations are essential for identifying the most stable of these structures and understanding the energetic relationships between them. A key feature of 1,4-diols is the potential for intramolecular hydrogen bonding between the two hydroxyl groups, which significantly influences their conformational preferences. nih.gov

Density Functional Theory (DFT) and ab initio methods are powerful "first-principles" quantum mechanical approaches used to investigate molecular structures and energies. nih.govstackexchange.commdpi.com These methods solve approximations of the Schrödinger equation to determine the electronic structure of a molecule, providing highly accurate geometric and energetic data. For this compound, these calculations can elucidate the preferred conformations by comparing the relative energies of various rotamers.

Studies on analogous 1,4-diols have shown that conformations allowing for intramolecular hydrogen bonding are often energetically favored. nih.gov DFT calculations, using functionals like PBE0 or B3LYP with appropriate basis sets (e.g., 6-311+G(d,p)), can be used to optimize the geometry of different stereoisomers and conformers of the title compound. nih.gov The relative Gibbs free energies are then calculated to predict their populations at thermal equilibrium. The analysis would focus on the torsional angles along the C-C backbone and around the C-O bonds of the ether and acetal (B89532) groups.

Table 1: Illustrative DFT-Calculated Relative Energies for Key Conformers of a 1,4-Diol System

| Conformer Description | Key Torsional Angle(s) (O-C-C-C) | Intramolecular H-Bond | Calculated Relative Energy (kcal/mol) |

| Anti-extended | ~180° | No | 0.00 (Reference) |

| Gauche 1 | ~60° | No | +0.85 |

| Gauche 2 (H-bonded) | ~65° | Yes (O-H···O) | -1.50 |

| Eclipsed | ~0° | No | +5.20 |

Note: This table is illustrative, based on typical findings for 1,4-diols, and represents the type of data generated from DFT studies. Actual values for this compound would require specific calculations.

These ab initio calculations provide convincing evidence for intramolecular hydrogen bonding in diols where the hydroxyl groups are separated by three or more carbon atoms. nih.gov This interaction is a critical factor in determining the most stable three-dimensional structure.

While quantum methods provide high accuracy, their computational cost can be prohibitive for exploring the full conformational landscape of a flexible molecule over time. Molecular Mechanics (MM) offers a more computationally efficient alternative by using classical physics and parameterized force fields (e.g., OPLS-AA, AMBER) to calculate molecular energies. mdpi.com

Molecular Dynamics (MD) simulations utilize these force fields to simulate the movement of atoms in a molecule over time, providing a dynamic picture of its conformational behavior. nih.govnih.govresearchgate.net An MD simulation of this compound, either in the gas phase or in a simulated solvent like water, would reveal the accessible conformations and the transitions between them. mdpi.com Analysis of the simulation trajectory allows for the construction of a conformational landscape, often represented as a free energy surface, which highlights the most populated and energetically favorable states. nih.govnih.govmanchester.ac.uk Such simulations on related chiral 1,4-diols have demonstrated that the most populated conformations in solution often correspond to the lowest energy structures identified by gas-phase DFT calculations. mdpi.com

Table 2: Key Torsional Angles for MD Simulation Analysis of this compound

| Torsional Angle | Atom Sequence | Description |

| α | O-C1-C2-C3 | Defines the orientation of the primary alcohol group. |

| β | C1-C2-C3-C4 | A key angle of the central butane backbone. |

| γ | C2-C3-C4-O | Defines the orientation of the secondary alcohol group. |

| δ | C2-O-C(acetal)-O | Describes the orientation of the ethoxyethoxy protecting group. |

Note: Atom numbering is based on the butane-1,4-diol backbone.

Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is a vital tool for investigating the detailed step-by-step pathways of chemical reactions. By mapping the potential energy surface that connects reactants to products, it is possible to identify intermediate structures and, crucially, the high-energy transition states that control the reaction rate.

The (1-ethoxyethoxy)ethyl group on the C2 hydroxyl is an acetal protecting group. Its formation and removal (deprotection) are typically acid-catalyzed processes. libretexts.org The mechanism involves a series of protonation, nucleophilic attack, and elimination steps. chemtube3d.comyoutube.commasterorganicchemistry.com

Computational modeling can be used to study the entire reaction coordinate for these pathways. For example, in the acid-catalyzed deprotection, the key steps would be:

Protonation of one of the acetal oxygen atoms.

Cleavage of a C-O bond to form an alcohol and a resonance-stabilized oxocarbenium ion.

Nucleophilic attack by water on the carbocation.

Deprotonation to yield the final diol and a hemiacetal, which further breaks down.

Quantum chemical methods (like DFT) can be used to calculate the energy of the reactants, intermediates, transition states, and products along this pathway. researchgate.net The calculated energy difference between the reactant and the highest-energy transition state gives the activation energy, which is directly related to the reaction rate. Similar computational approaches have been applied to study the related cyclodehydration of 1,4-butanediol, revealing that the reaction proceeds through a concerted mechanism without stable intermediates. researchgate.net

Table 3: Hypothetical Calculated Activation Energies for Acetal Deprotection Steps

| Reaction Step | Description | Calculated Activation Energy (ΔG‡, kcal/mol) |

| 1 | Protonation of Acetal Oxygen | 5.5 |

| 2 | C-O Bond Cleavage (Rate-Determining) | 18.2 |

| 3 | Nucleophilic Attack by Water | 2.1 |

| 4 | Deprotonation | 3.8 |

Note: This table provides illustrative values for a typical acid-catalyzed acetal hydrolysis mechanism.

Computational models can predict how modifications to the structure of this compound will affect its reactivity. For instance, DFT calculations can determine how different substituents influence the electron density at various positions in the molecule, thereby predicting susceptibility to nucleophilic or electrophilic attack. researchgate.net

Furthermore, for reactions that can produce multiple stereoisomers, computational chemistry is invaluable for predicting stereoselectivity. researchgate.net Many synthetic methods have been developed for the stereoselective synthesis of 1,3-diols. researchgate.net By calculating the energies of the different transition states leading to each possible stereoisomeric product, one can predict which product will be favored. The product formed via the lower-energy transition state will be the major product. This approach is routinely used to understand and predict the outcomes of asymmetric reactions, including those catalyzed by chiral diols. nih.gov

QSAR and QSPR Studies for Structure-Reactivity Relationships

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies used to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. mdpi.comwikipedia.org These models take the form of a mathematical equation that can be used to predict the activity or property of new, unsynthesized molecules. nih.govnih.gov

For a QSAR/QSPR study on derivatives of this compound, one would first synthesize or computationally design a library of related compounds with systematic variations in their structure. For each compound, a set of numerical values known as molecular descriptors would be calculated. These can include:

Electronic descriptors: HOMO/LUMO energies, dipole moment, partial charges.

Steric descriptors: Molecular volume, surface area, specific shape indices (e.g., Balaban index). tiikmpublishing.com

Hydrophobic descriptors: LogP (the logarithm of the partition coefficient between octanol (B41247) and water).

Topological descriptors: Indices that describe molecular branching and connectivity.

Statistical methods, such as multilinear regression (MLR) or machine learning algorithms, are then used to build a model that links these descriptors to an experimentally measured property (e.g., binding affinity to an enzyme for QSAR, or boiling point for QSPR). nih.gov Studies on other butane derivatives have successfully used topological indices to correlate with properties like heavy atom count and complexity. researchgate.net

Table 4: Example of a Data Matrix for a QSPR Study of Diol Derivatives

| Derivative | LogP | HOMO Energy (eV) | Molecular Surface Area (Ų) | Experimental Boiling Point (°C) |

| Compound 1 | -0.6 | -9.8 | 185.2 | 245 |

| Compound 2 | -0.2 | -9.6 | 205.7 | 258 |

| Compound 3 | 0.5 | -9.5 | 221.4 | 267 |

| Compound 4 | -0.8 | -10.1 | 190.1 | 242 |

Note: This table is a simplified illustration of the data structure used to build a QSPR model.

Table of Mentioned Compounds

| Trivial Name | IUPAC Name |

| This compound | This compound |

| Butane-1,4-diol | Butane-1,4-diol |

| Ethane-1,2-diol | Ethane-1,2-diol |

| Propane-1,2-diol | Propane-1,2-diol |

| Butane-2,3-diol | Butane-2,3-diol |

| Alanine dipeptide | N-[(2S)-2-acetamidopropanoyl]-N-methylamide |

| Water | Water |

| Tosic acid | 4-methylbenzenesulfonic acid |

Future Research Directions and Perspectives for 2s 2 1 Ethoxyethoxy Butane 1,4 Diol

Development of More Sustainable and Atom-Economical Synthetic Routes

The principles of green chemistry are increasingly guiding synthetic strategies, emphasizing the need for processes that are both environmentally benign and efficient in their use of resources. Future research on (2S)-2-(1-ethoxyethoxy)butane-1,4-diol will likely focus on developing synthetic routes that adhere to these principles.

A primary area of investigation will be the implementation of biocatalysis. Enzymes, such as alcohol dehydrogenases, offer a highly selective and environmentally friendly alternative to traditional chemical reagents for the synthesis of chiral diols. anu.edu.aunih.gov These biocatalysts can operate under mild conditions, often in aqueous media, reducing the need for harsh solvents and reagents. nih.gov Research into identifying or engineering enzymes that can selectively produce this compound or its precursors will be a significant step forward. Whole-cell biocatalysis, which utilizes intact microorganisms, also presents a promising avenue, as it can eliminate the need for enzyme purification and facilitate cofactor regeneration. nih.gov

Atom economy, a measure of how efficiently atoms from the starting materials are incorporated into the final product, will be another critical consideration. researchgate.net Traditional synthetic methods often generate significant chemical waste. Future synthetic routes will aim to maximize atom economy by designing reactions where the majority of atoms from the reactants are incorporated into the desired product. This can be achieved through the use of catalytic reactions and the avoidance of protecting groups that are later removed.

Furthermore, the development of solvent-free or highly concentrated reaction conditions is a key aspect of green chemistry that can be applied to the synthesis of this chiral diol. mdpi.com Minimizing or eliminating solvents reduces waste, lowers costs, and can sometimes enhance reaction rates and selectivity. mdpi.com

| Synthetic Approach | Key Advantages | Relevant Research Areas |

| Biocatalysis | High stereoselectivity, mild reaction conditions, reduced environmental impact. anu.edu.aunih.gov | Enzyme screening and engineering, whole-cell biocatalyst development. nih.gov |

| Atom-Economical Reactions | Maximizes incorporation of starting materials into the final product, minimizes waste. researchgate.net | Catalytic methods, avoidance of protecting groups. |

| Solvent-Free Synthesis | Reduced waste, lower cost, potential for improved reaction efficiency. mdpi.com | Mechanochemistry, reactions in neat conditions. |

Exploration of Novel Catalytic and Stereoselective Applications

Chiral diols are widely recognized for their utility as ligands in asymmetric catalysis and as organocatalysts themselves. nih.gov The unique structure of this compound, with its defined stereocenter and hydroxyl groups, makes it a promising candidate for these applications.

Future research will likely explore the use of this diol and its derivatives as chiral ligands for a variety of metal-catalyzed reactions. These could include asymmetric hydrogenations, oxidations, and carbon-carbon bond-forming reactions. nih.gov The diol can coordinate to a metal center, creating a chiral environment that influences the stereochemical outcome of the reaction.

Moreover, the potential of this compound and its derivatives as organocatalysts is a significant area for investigation. Chiral diols can act as Brønsted acids or through hydrogen bonding to activate substrates and control stereoselectivity in reactions such as aldol (B89426) additions and Diels-Alder cycloadditions. anu.edu.ausigmaaldrich.com Research will focus on designing derivatives of the parent diol to fine-tune its catalytic activity and selectivity for specific transformations.

The exploration of stereoselective applications will also extend to its use as a chiral auxiliary. By temporarily attaching the diol to a substrate, it can direct the stereochemical course of a reaction, after which it can be cleaved and potentially recycled. acs.org

| Catalytic Application | Mechanism of Action | Potential Reactions |

| Chiral Ligand | Coordination to a metal center to create a chiral environment. nih.gov | Asymmetric hydrogenation, oxidation, C-C bond formation. nih.gov |

| Organocatalyst | Brønsted acid catalysis, hydrogen bonding activation. anu.edu.ausigmaaldrich.com | Aldol reactions, Diels-Alder reactions, Michael additions. anu.edu.ausigmaaldrich.com |

| Chiral Auxiliary | Temporary incorporation to direct stereoselectivity. acs.org | Asymmetric alkylations, additions to carbonyls. |

Design of Next-Generation Chiral Scaffolds Based on the Butane-1,4-diol Framework

The butane-1,4-diol backbone provides a versatile and robust framework for the design of novel chiral scaffolds with tailored properties. Future research will focus on modifying the structure of this compound to create new generations of chiral ligands and auxiliaries with enhanced performance in asymmetric synthesis.

One promising direction is the synthesis of C2-symmetric diols derived from the butane-1,4-diol core. C2 symmetry can often lead to higher levels of stereocontrol in catalytic reactions. By strategically modifying the parent diol, researchers can create scaffolds with well-defined chiral pockets that can effectively discriminate between different stereochemical pathways.

Furthermore, the incorporation of additional functional groups onto the butane-1,4-diol framework can lead to the development of multifunctional chiral catalysts. For example, the introduction of basic or acidic moieties could lead to bifunctional catalysts that can activate multiple components of a reaction simultaneously, leading to enhanced reactivity and selectivity.

The use of the butane-1,4-diol framework as a building block for more complex chiral architectures, such as macrocycles and cages, is another exciting avenue of research. These larger structures can create unique chiral environments and may find applications in areas such as molecular recognition and supramolecular catalysis.

| Scaffold Design Strategy | Rationale | Potential Applications |

| C2-Symmetric Derivatives | Enhanced stereocontrol in asymmetric catalysis. | Chiral ligands for metal-catalyzed reactions. |

| Multifunctional Scaffolds | Bifunctional activation of reactants. | Cooperative catalysis, cascade reactions. |

| Complex Chiral Architectures | Creation of unique chiral environments. | Molecular recognition, supramolecular catalysis. |

Integration with Flow Chemistry and Automated Synthesis for Enhanced Efficiency

The adoption of continuous flow chemistry and automated synthesis platforms offers significant advantages in terms of efficiency, safety, and scalability. nih.gov Future research will undoubtedly focus on integrating the synthesis and application of this compound within these modern technological frameworks.

Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to improved yields and selectivities. nih.gov The small reactor volumes inherent in flow systems also enhance safety, particularly when dealing with hazardous reagents or exothermic reactions. researchgate.net The development of continuous flow processes for the synthesis of this compound will enable its on-demand production and facilitate its use in multi-step synthetic sequences.

Automated synthesis platforms, often coupled with flow reactors, can accelerate the discovery and optimization of new reactions and catalysts. These systems can perform a large number of experiments in a short period, systematically varying reaction conditions to identify optimal parameters. This high-throughput approach will be invaluable for exploring the catalytic potential of new derivatives of this compound.

The integration of in-line analytical techniques, such as spectroscopy and chromatography, with flow and automated systems will provide real-time monitoring of reactions, allowing for rapid optimization and process control.

| Technology | Key Benefits | Future Research Focus |

| Flow Chemistry | Precise control of reaction parameters, enhanced safety, scalability. nih.govresearchgate.net | Development of continuous processes for synthesis and application. |

| Automated Synthesis | High-throughput screening and optimization. | Rapid discovery of new catalytic applications. |

| In-line Analytics | Real-time reaction monitoring and control. | Process optimization and quality control. |

Computational Design of Functionalized Derivatives with Tailored Reactivity

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the rational design of new molecules and catalysts. researchgate.net Future investigations into this compound will heavily leverage computational methods to design functionalized derivatives with tailored reactivity and selectivity.

Molecular modeling techniques, such as density functional theory (DFT), can be used to study the three-dimensional structures of potential catalysts and their interactions with substrates. anu.edu.au This allows researchers to understand the origins of stereoselectivity and to rationally design modifications to the diol scaffold that are likely to improve its performance. For example, computational studies can predict how changes in the steric and electronic properties of substituents on the butane-1,4-diol framework will affect the outcome of a catalytic reaction.

Quantitative Structure-Activity Relationship (QSAR) models can also be developed to correlate the structural features of a series of chiral diol derivatives with their catalytic activity or selectivity. mdpi.comnih.gov These models can then be used to predict the performance of new, untested derivatives, thereby guiding synthetic efforts towards the most promising candidates.

The in silico design of functionalized derivatives will accelerate the discovery of new and improved chiral catalysts based on the this compound scaffold, reducing the need for extensive and time-consuming experimental screening.

| Computational Method | Application | Expected Outcome |

| Molecular Modeling (DFT) | Elucidation of reaction mechanisms and transition states. anu.edu.au | Rational design of more selective catalysts. |

| QSAR Modeling | Correlation of structure with catalytic performance. mdpi.comnih.gov | Prediction of the activity of novel derivatives. |

| In Silico Screening | Virtual screening of libraries of potential derivatives. | Identification of promising candidates for synthesis. |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (2S)-2-(1-ethoxyethoxy)butane-1,4-diol with stereochemical control?

- Methodological Answer : Stereoselective synthesis can be achieved via asymmetric catalysis or enzymatic resolution. For example, protecting the diol groups with temporary ethers (e.g., triisopropylsilyl) during synthesis ensures regioselectivity, as demonstrated in analogous diol syntheses using Na₂SO₄ drying and CH₂Cl₂ solvent systems . Ethoxyethoxy groups can be introduced via nucleophilic substitution or Mitsunobu reactions. Chiral HPLC or polarimetry ([α]D measurements) should confirm enantiomeric purity .

Q. How can the structural characterization of this compound be validated?

- Methodological Answer : Combine 1D/2D NMR (¹H, ¹³C, COSY, HSQC) to resolve stereochemistry and substituent positions. Compare spectral data with literature values for related alkyl-substituted butane-1,4-diols . GC-MS or LC-MS can confirm molecular weight (C₈H₁₈O₅, MW 194.22) and purity. Retention time alignment with reference standards (e.g., plant-isolated analogs) is critical .

Q. What in vitro assays are suitable for preliminary pharmacological screening of this compound?

- Methodological Answer : Use enzyme inhibition assays (e.g., alcohol dehydrogenase (ADH) or aldehyde dehydrogenase (ALDH)) to assess metabolic interactions, as 1,4-butanediol derivatives compete with ethanol for these enzymes . Behavioral assays in rodent models (e.g., intracerebroventricular injection) can test inherent psychoactivity, though conflicting results may require dose-response studies .

Advanced Research Questions

Q. How does the stereochemistry at the C2 position influence the biological activity of this compound?

- Methodological Answer : Compare enantiomers via in vitro/in vivo models. For example, the (2S) configuration may enhance binding to GABA receptors or ADH enzymes due to spatial compatibility, as seen in GHB analogs . Computational docking studies (e.g., AutoDock Vina) can predict stereospecific interactions with target proteins .

Q. How can contradictory data on the compound’s inherent pharmacological effects be resolved?

- Methodological Answer : Address contradictions by isolating variables in experimental design. For instance, co-administering ethanol with the compound in ADH/ALDH knockout models can clarify metabolic vs. direct effects . Use microdialysis to measure brain GHB levels post-administration, differentiating metabolite-driven vs. intrinsic activity .

Q. What role does the ethoxyethoxy group play in polymer applications of this diol?

- Methodological Answer : As a chain extender in polyurethanes, the ethoxyethoxy group may improve flexibility or reduce crystallinity. Compare mechanical properties (tensile strength, Tg) of polymers synthesized with this diol vs. unsubstituted 1,4-butanediol. FTIR and DSC can track hydrogen bonding and thermal stability changes .

Q. What strategies isolate this compound from natural sources?

- Methodological Answer : Follow phytochemical protocols for Cyatheaceae species, where GC-MS and preparative chromatography isolate similar diols. Use PASS prediction tools to prioritize fractions with immunosuppressant or anti-inflammatory potential . Confirm stereochemistry via Mosher ester analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.